5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
Description
The compound 5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione belongs to the pyrrolo-isoxazole-dione class, characterized by a fused bicyclic core (pyrrolidine-isoxazole) with two ketone groups. Its structure features:
- Position 2: o-tolyl (2-methylphenyl) group.
- Position 3: Thiophen-2-yl substituent.
- Position 5: Methyl group.
This scaffold is synthesized via 1,3-dipolar cycloaddition between nitrones and maleimides, a method widely employed for pyrrolo-isoxazole derivatives .
Properties
IUPAC Name |
5-methyl-2-(2-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-6-3-4-7-11(10)19-14(12-8-5-9-23-12)13-15(22-19)17(21)18(2)16(13)20/h3-9,13-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASBBTFXANKIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrones and Maleimides
The primary synthesis route involves a 1,3-dipolar cycloaddition between C-(5-methyl-2-thienyl)-N-methylnitrone and N-o-tolylmaleimide (Scheme 1).
Reaction Conditions
- Nitrone Preparation : 5-Methylthiophene-2-carbaldehyde reacts with N-methylhydroxylamine hydrochloride in dichloromethane (CH₂Cl₂) in the presence of sodium carbonate.
- Cycloaddition : The nitrone (471 mg, 3 mmol) and N-o-tolylmaleimide (570 mg, 3.3 mmol) are dissolved in benzene (50 mL) and refluxed for 12 hours.
- Purification : Column chromatography (petroleum ether/ethyl acetate, 1:2) isolates the trans-isomer, which is recrystallized from chloroform/n-hexane (1:3).
Mechanistic Insights
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the nitrone’s 1,3-dipole interacts with the maleimide’s electron-deficient double bond. The trans-stereochemistry arises from suprafacial interactions between the reactants.
Structural Confirmation via X-ray Crystallography
Single-crystal X-ray analysis confirms the product’s molecular geometry (Figure 1):
- Dihedral Angles : The thiophene and succinimide rings form a dihedral angle of 35.69°, while the phenyl ring (o-tolyl group) is oriented at 57.81° relative to the succinimide.
- Intermolecular Interactions : C–H···O hydrogen bonds create infinite chains along the b-axis, with weak C–H···π interactions further stabilizing the crystal lattice.
Optimization and Regioselectivity
Solvent and Temperature Effects
Replacing benzene with toluene or 1,4-dioxane reduces yields (Table 1). Polar aprotic solvents like dimethylformamide (DMF) promote side reactions, while benzene’s moderate polarity optimizes cycloaddition efficiency.
Table 1. Solvent Screening for Cycloaddition
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Benzene | 80 | 72 |
| Toluene | 110 | 17–19 |
| 1,4-Dioxane | 101 | 27 |
Substituent Effects on Maleimides
Using N-aryl maleimides with electron-withdrawing groups (e.g., p-nitrophenyl) slows the reaction due to reduced electron density on the dipolarophile. Conversely, electron-donating groups (e.g., o-tolyl) enhance reactivity.
Alternative Synthetic Strategies
Ring-Opening/Recyclization Approaches
Trifluoroacetic acid lactone derivatives undergo ring-opening with amines to form aminoenones, which cyclize into pyridones or benzodiazepines. However, this method is less efficient for synthesizing the target isoxazole-dione scaffold.
Functionalization of Preformed Isoxazolidines
Post-synthetic modifications, such as oxidation or alkylation of isoxazolidine intermediates, have been explored but require harsh conditions that degrade the thiophene or o-tolyl moieties.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 384.12 (C₁₉H₁₈N₂O₃S).
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoxazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Position 3: Thiophen-2-yl (target) vs. substituted phenyl groups (e.g., dimethylaminophenyl in ) modulates electronic properties. Thiophene’s sulfur atom may enhance π-stacking interactions.
- Synthesis : All analogs derive from 1,3-dipolar cycloaddition, but reactant choice (e.g., nitrones, maleimides) dictates substituent patterns .
Crystallographic and Structural Analysis
The analog 2-Methyl-3-(5-methyl-2-thienyl)-5-phenyl...dione (–10) crystallizes in a monoclinic P21/c space group with:
- Unit cell parameters : a = 12.6558 Å, b = 8.5738 Å, c = 19.3824 Å, β = 128.65° .
- Dihedral angles : 57.81° (phenyl vs. pyrrolidine ring), 88.08° (phenyl vs. thiophene), stabilizing via C–H⋯O hydrogen bonds and C–H⋯π interactions .
The target compound’s o-tolyl group may induce greater steric repulsion, altering dihedral angles and packing efficiency compared to phenyl-substituted analogs.
Biological Activity
5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a tetrahydropyrrolo[3,4-d]isoxazole core, which is known for its diverse biological activities. The molecular formula is C15H15N3O2S, and it has a molecular weight of 299.36 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolo[3,4-d]isoxazole compounds can inhibit the growth of several pathogenic microorganisms. For instance, compounds with similar structures have demonstrated significant antibacterial and antifungal properties.
- Anticancer Potential : The compound's structural analogs have been evaluated for their anticancer activity. Reports indicate that certain derivatives can inhibit cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that related compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Antimicrobial Activity
A study conducted by Umesha et al. (2009) highlighted the antimicrobial properties of pyrazole derivatives similar to the target compound. The research indicated that these derivatives exhibited significant inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL .
Anticancer Activity
Recent advancements in drug discovery have identified related compounds as potential anticancer agents. For example, a study published in MDPI indicated that certain pyrrolo[3,4-d]isoxazole derivatives showed IC50 values as low as 7.01 µM against HeLa cells . Another study reported that specific analogs could inhibit Aurora-A kinase with IC50 values around 0.067 µM, suggesting a mechanism through which these compounds may exert their anticancer effects .
Case Studies
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence various signaling cascades associated with inflammation and cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
